4-(Methylthiomethoxy)piperidine
CAS No.:
Cat. No.: VC14050234
Molecular Formula: C7H15NOS
Molecular Weight: 161.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NOS |
|---|---|
| Molecular Weight | 161.27 g/mol |
| IUPAC Name | 4-(methylsulfanylmethoxy)piperidine |
| Standard InChI | InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | CCVCODGZORBOGV-UHFFFAOYSA-N |
| Canonical SMILES | CSCOC1CCNCC1 |
Introduction
Synthetic Methodologies
Core Piperidine Functionalization
The synthesis of 4-substituted piperidines typically begins with functionalized piperidine precursors. For example, 4-piperidinemethanol (CAS 6457-49-4) serves as a common intermediate, as demonstrated by its use in producing N-tert-butoxycarbonyl-4-hydroxymethyl piperidine . Applying similar strategies, 4-(methylthiomethoxy)piperidine could be synthesized via nucleophilic substitution:
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Hydroxymethyl intermediate:
Starting with 4-piperidinemethanol, activation of the hydroxyl group (e.g., using mesyl chloride or tosyl chloride) forms a leaving group. Subsequent treatment with methylthiolate (CH<sub>3</sub>S<sup>−</sup>) would yield the target compound . -
Reductive amination:
Alternative routes may involve reductive amination of 4-oxopiperidine with methylthiomethoxy-containing amines. This method has been employed for similar piperidine derivatives, such as 1-methyl-4-piperidinemethanol (CAS 20691-89-8), which is synthesized using lithium aluminium hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) .
Reaction Optimization
Key parameters for optimizing yield and purity include:
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| Temperature | 0–25°C | LiAlH<sub>4</sub> reduction at 20°C |
| Solvent | THF, EtOAc | THF used in 88% yield synthesis |
| Workup | Liquid-liquid extraction | EtOAc extraction |
Physicochemical Properties
Thermodynamic Stability
The methylthiomethoxy group’s electron-donating sulfur atom may slightly destabilize the piperidine ring’s chair conformation. Studies on 2'-(methylthiomethoxy)uridine-modified siRNAs revealed a 1.5–2.0°C reduction in melting temperature (T<sub>m</sub>) compared to unmodified RNA, suggesting analogous effects in piperidine systems .
Solubility and Partitioning
Based on data from 4-(methoxymethyl)piperidine and 4-piperidinemethanol :
| Property | 4-(Methoxymethyl)piperidine | 4-Piperidinemethanol | Predicted for Target Compound |
|---|---|---|---|
| Water Solubility | Moderate | High | Low to moderate |
| logP | 1.2 | 0.5 | 1.8–2.3 |
| Melting Point | – | 55–59°C | 40–50°C (estimated) |
The increased logP value for 4-(methylthiomethoxy)piperidine aligns with the lipophilic nature of thioether groups .
Future Directions
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Synthetic Innovation: Developing catalytic asymmetric methods for introducing chiral centers adjacent to the methylthiomethoxy group.
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Biological Screening: Evaluating antimicrobial and anticancer activity given sulfur’s role in redox modulation.
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Materials Science: Investigating self-assembly properties for nanotechnology applications.
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